
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide” is a chemical compound. It is related to the 3,5-dimethyl-1H-pyrazole and 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol compounds.
Synthesis Analysis
The synthesis of pyrazole-based ligands, which are related to the compound , involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of the compound is related to 3,5-dimethylpyrazole, which is an organic compound with the formula (CH3C)2CHN2H . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazole-based ligands, which are related to the compound , have been shown to exhibit excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Scientific Research Applications
Synthesis and Structural Characterization
Research into nicotinamide derivatives and related compounds has a long-standing history, with studies exploring their synthesis for various applications, including their roles in biological systems and potential as pharmaceutical agents. The synthesis of pyrimidine-linked pyrazole heterocyclics, for example, demonstrates the ongoing interest in developing novel compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Similarly, the investigation into the structural and energetic analysis of molecular assemblies in a series of nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids provides valuable insights into the intermolecular interactions and recognition patterns crucial for pharmaceutical design (Jarzembska et al., 2017).
Biological Activities and Applications
The exploration of nicotinamide derivatives extends to their biological activities, where compounds synthesized from nicotinamide and related structures are evaluated for their antibacterial (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008) and antimicrobial potential. This includes the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds in treating cancer and inflammation (Rahmouni et al., 2016).
Mechanistic Insights and Drug Development
Further studies delve into the mechanisms of action and potential drug development applications. For instance, the kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis offer insights into the enzymatic processes involved in NAD+ salvage pathways, essential for understanding bacterial resistance and developing targeted therapies (Seiner, Hegde, & Blanchard, 2010).
Mechanism of Action
Target of Action
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide is a compound with a diverse range of pharmacological effectsSimilar pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the strong h-bonding interactions between the nh moiety of similar compounds and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
Similar pyrazole-bearing compounds are known to have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
A similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.
Action Environment
It is known that the efficacy of similar compounds can be affected by factors such as the presence of reactive oxygen species (ros) and oxidative stress .
Future Directions
properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-10-6-11(2)21(20-10)14-7-13(17-9-18-14)19-15(22)12-4-3-5-16-8-12/h3-9H,1-2H3,(H,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBODFOCQDAZFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Dimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2578141.png)
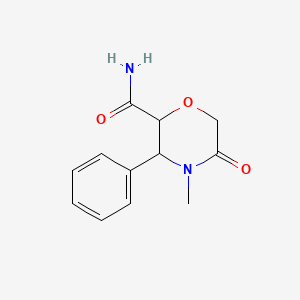

![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2578146.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide](/img/structure/B2578149.png)
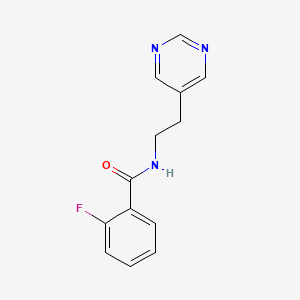
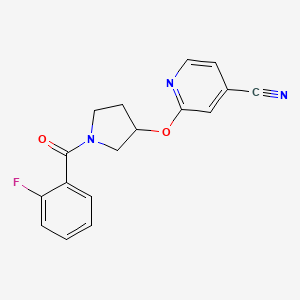
![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)
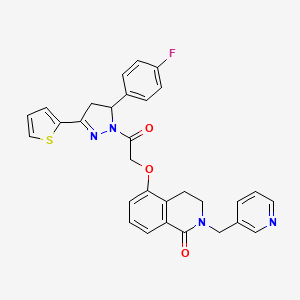
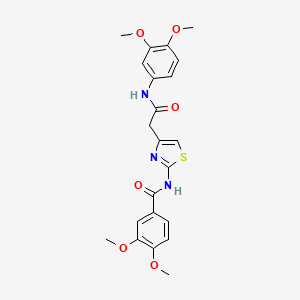
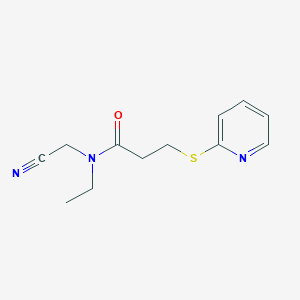
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)
